molecular formula C19H11ClN4O3S B2792902 4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 896679-61-1

4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2792902
CAS RN: 896679-61-1
M. Wt: 410.83
InChI Key: FWIZQCCFOMEBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors . The molecular formula of this compound is C19H11ClN4O3S, with an average mass of 410.834 Da .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives, including “4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide”, involves several steps . These compounds are efficiently prepared from commercially available substances in moderate to good yields . The synthesis involves a Suzuki reaction with aryl borates at 100°C .


Molecular Structure Analysis

The molecular structure of “4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” includes a thiazolo[5,4-b]pyridine core, which is a key structural unit for PI3Kα inhibitory potency . The structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” include a Suzuki reaction with aryl borates at 100°C . The reaction conditions and the nature of the substituents in the initial compounds can significantly affect the yield and properties of the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” are determined by its molecular structure. It is a N-heterocyclic compound with a molecular formula of C19H11ClN4O3S and an average mass of 410.834 Da . The thiazolo[5,4-b]pyridine core in its structure contributes to its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

properties

IUPAC Name

4-chloro-3-nitro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4O3S/c20-14-7-6-11(10-16(14)24(26)27)17(25)22-13-4-1-3-12(9-13)18-23-15-5-2-8-21-19(15)28-18/h1-10H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIZQCCFOMEBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.